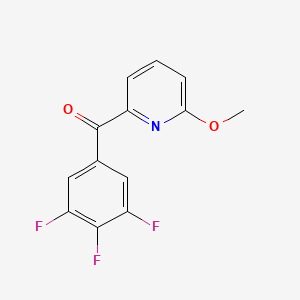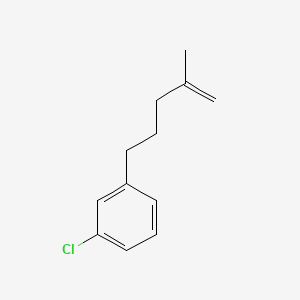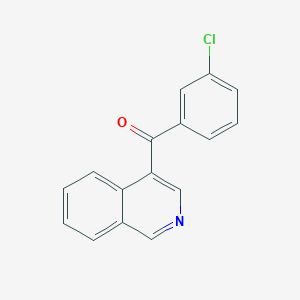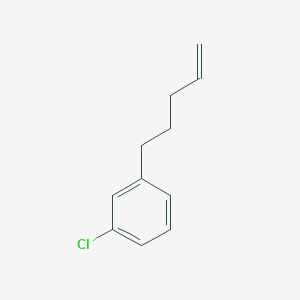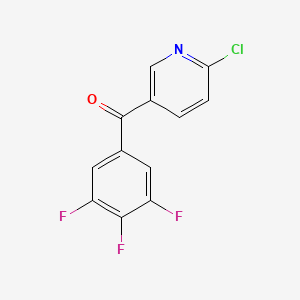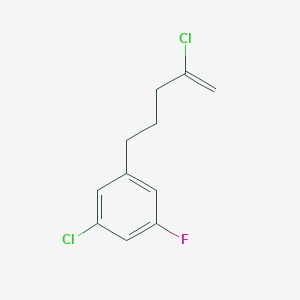![molecular formula C14H17NOS B1421575 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one CAS No. 1221791-99-6](/img/structure/B1421575.png)
8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one
Übersicht
Beschreibung
“8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one” is a chemical compound with the CAS Number: 1221791-99-6. It has a molecular weight of 247.36 . This compound is a solid under normal conditions and should be stored under inert gas .
Synthesis Analysis
A series of 1-thia-4-azaspiro[4.5]decan-3-ones bearing an amide group at C-4 and various substitutions at C-2 and C-8 were synthesized . The synthesis process involved the evaluation of these compounds against human coronavirus and influenza virus .
Molecular Structure Analysis
The molecular structure of “8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one” is represented by the linear formula C14H17NOS . The InChI Code for this compound is 1S/C14H17NOS/c16-13-10-17-14 (15-13)8-6-12 (7-9-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2, (H,15,16) .
Chemical Reactions Analysis
The chemical reactions involving “8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one” have been studied in the context of its antiviral properties. Compounds bearing an amide group at C-4 and various substitutions at C-2 and C-8 were found to inhibit human coronavirus 229E replication .
Physical And Chemical Properties Analysis
“8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one” is a solid compound with a melting point range of 239 - 242 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been studied for its potential anticancer properties. Research indicates that it can influence apoptotic markers such as caspase-3, caspase-8, and Bax levels while decreasing antiapoptotic Bcl2, suggesting a role in inducing apoptosis in cancer cells .
Antimicrobial Efficacy
Studies have compared the antibacterial results of synthesized molecules to reference drugs like amoxicillin. Additionally, antifungal screening showed activity against strains like T. harzianum and A. niger, compared to standard drugs like fluconazole .
Synthesis Methods
There has been development in one-pot synthesis methods for creating 1-Thia-4-azaspiro compounds, which is significant for streamlining production processes in pharmaceutical applications .
Chemical Properties and Availability
The compound’s chemical properties such as its linear formula (C14H17NOS) are well-documented, and it is commercially available for research purposes, facilitating further study and application development .
Role in Anti-Ulcer Medications
There is ongoing research into the design and synthesis of new derivatives of this compound for anti-ulcer activity. The influence of different substituents on the N atom has been a particular focus to understand its therapeutic potential .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one” could involve further exploration of its antiviral properties, particularly against human coronaviruses . Additionally, the development of new derivatives and the study of their potential biological activities could be another area of interest .
Eigenschaften
IUPAC Name |
8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c16-13-10-17-14(15-13)8-6-12(7-9-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZULYAVBOQSSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the conformation of the thiazolidine and cyclohexane rings in 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one?
A1: The thiazolidine ring adopts a twist conformation about one of its C—S bonds, while the cyclohexane ring exhibits a chair conformation [].
Q2: How are the benzene rings oriented in the structure of 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one?
A2: The thiazolidine ring forms dihedral angles of 86.24° and 31.82° with the directly attached and remote terminal benzene rings, respectively. The two terminal benzene rings are oriented at a dihedral angle of 86.74° to each other [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



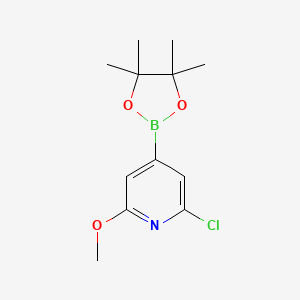
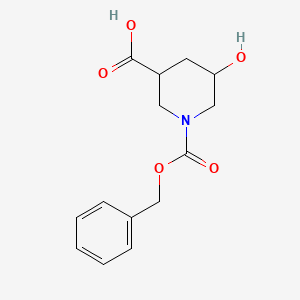

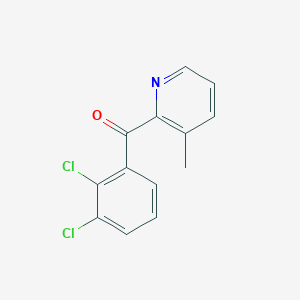
![8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421503.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid](/img/structure/B1421504.png)
